Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate
Description
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3 |
InChI Key |
LLVNUEWNNYMQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent Literature
A preferred method described in patent US4803284A outlines a short and economical synthetic process for related compounds, which can be adapted for Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate. The process involves:
-
- Compound II: Ethyl 2-halo-3-(6-methoxy-1H-indol-3-yl)propanoate (where halo = chlorine, bromine, or iodine).
- Compound III: Alkali metal cyanide or cyanoacetate salts.
Step 1: Formation of Compound IV
- In situ preparation of the cyano derivative (Compound III) using alkali metal bases such as sodium hydride, lithium hydride, or potassium methoxide.
- Reaction of Compound II with Compound III in solvents like benzene, N,N'-dimethylformamide, or dimethoxyethane at temperatures near 20°C to avoid side reactions.
- This yields the intermediate cyano-substituted compound (Compound IV).
Step 2: Conversion to Amino Acid Ester
- Hydrolysis and further functional group manipulation convert Compound IV into the target amino acid ester.
- The amino group is introduced and protected/deprotected as necessary to yield the free amino ester.
-
- Molar ratios of reagents are controlled (e.g., alkali metal base to precursor ratio from about 11:10 to 10:11).
- The reaction temperature is maintained near 20°C to avoid undesired reductions.
- Solvent choice and reaction atmosphere (inert gas) are critical for yield and purity.
This method is advantageous due to its short reaction sequence and economic efficiency compared to prior art.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 2-halo-3-(6-methoxy-1H-indol-3-yl)propanoate (Compound II) + Alkali metal cyanide (Compound III) | Sodium hydride or other base; benzene or DMF; ~20°C | Cyano-substituted intermediate (Compound IV) | Not specified | Molar ratio base:precursor ~1:1; inert atmosphere |
| 2 | Compound IV | Hydrolysis, protection/deprotection steps | This compound | Not specified | Final purification by chromatography |
| 3 | Amino acid ester + Boc2O, Et3N (for protection) | CH2Cl2, room temperature | Boc-protected amino ester | 94% | Colorless oil; characterized by NMR |
| 4 | Boc-protected amino ester | NaOH aqueous solution, acidification | Boc-protected amino acid | 95% | Colorless oil; purified by chromatography |
| 5 | Boc-protected amino acid + CDI, MgCl2, potassium monomethyl malonate | MeCN, 40°C | Ethyl 5-[(tert-butoxycarbonyl)(methyl)amino]-3-oxopentanoate | 92% | Intermediate for further elaboration |
*Note: Steps 3-5 are part of a general synthetic sequence for related amino acid derivatives and can be adapted for the target compound.
Analytical and Characterization Techniques
Throughout the preparation, compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR at 400-600 MHz, with chemical shifts referenced to tetramethylsilane (TMS).
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and formula.
- Melting Point Determination: For solid intermediates and final products.
- Thin Layer Chromatography (TLC): To monitor reaction progress.
- Flash Column Chromatography: For purification using silica gel and solvent mixtures (ethyl acetate/petroleum ether or methanol/dichloromethane).
These techniques ensure the purity and structural integrity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted indoles, quinones, and reduced amines .
Scientific Research Applications
Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares ethyl 2-amino-3-(6-methoxy-3-indolyl)propanoate with structurally related esters, emphasizing substituent differences and their implications:
Key Observations:
- Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability in drug candidates. For example, the methyl ester in may favor solubility in polar solvents compared to ethyl analogs.
Ionization and Stability
Compounds with indole or aromatic substituents (e.g., ethyl 2-amino-3-(1H-indol-3-yl)propanoate ) form protonated dimers in ionization regions, a behavior enhanced by high compound concentration . The methoxy group in the target compound likely reduces dimer stability due to steric hindrance and altered electron distribution compared to unsubstituted indole derivatives.
Biological Activity
Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate, a chiral compound derived from tryptophan, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and therapeutic applications. This article delves into its molecular structure, mechanisms of action, and relevant research findings that underscore its biological significance.
Structural Characteristics
This compound features an indole ring, an ethyl ester group, an amino group, and a methoxy substituent. This unique combination of structural elements is essential for its interaction with various biological targets.
| Structural Features | Description |
|---|---|
| Indole Ring | Common in biologically active compounds, influencing receptor interactions. |
| Ethyl Group | Enhances lipophilicity, aiding in membrane penetration. |
| Methoxy Group | Modulates receptor binding and activity. |
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and enzymes involved in serotonin synthesis, such as tryptophan hydroxylase. By modulating these pathways, it may influence neurotransmitter levels and signaling cascades associated with mood regulation and other neurological functions.
Key Molecular Targets:
- Serotonin Receptors : Interaction may lead to alterations in serotonin levels.
- Tryptophan Hydroxylase : Inhibition or modulation can affect serotonin biosynthesis.
Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Serotonin Modulation : A study highlighted the compound's ability to interact with serotonin receptors, suggesting therapeutic applications in mood disorders.
- Synthesis and Biological Evaluation : Research involving similar tryptophan derivatives has shown promising results in terms of their pharmacological profiles, emphasizing the importance of the indole structure in achieving desired bioactivities .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-Amino-3-(4-methylphenyl)propanoate | Phenyl group instead of indole | Potentially different due to phenyl substitution |
| Ethyl 2-Amino-3-(5-methoxyindol-3-yl)propanoate | Similar indole structure but different methoxy position | Variation in receptor interaction profiles |
| Tryptophan | Natural amino acid precursor | Fundamental role in neurotransmitter production |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of the corresponding amino acid (e.g., 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid) using ethanol and acid catalysts . Alternative routes include condensation reactions between indole derivatives and ethyl esters under controlled temperatures (e.g., reflux) and solvent systems like ethanol or dichloromethane . Optimization requires precise pH control, solvent polarity adjustments, and catalysts (e.g., HATU for amide coupling) to enhance yields . Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For confirming the indole ring substitution pattern and ester group integrity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Melting Point Analysis : To compare with literature values (if available) .
Advanced Research Questions
Q. What strategies mitigate low yields caused by steric hindrance during the synthesis of this compound?
- Methodological Answer : Steric hindrance from the 6-methoxyindole group can be addressed by:
- High-Dilution Techniques : To reduce intermolecular side reactions .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yields .
- Bulky Base Selection : Bases like potassium carbonate or sodium ethoxide enhance regioselectivity in nucleophilic additions .
- Computational Modeling : Predicts steric clashes and guides substituent positioning (e.g., molecular docking studies) .
Q. How does the 6-methoxy substituent on the indole ring influence the compound’s biological activity and target interactions?
- Methodological Answer : The 6-methoxy group:
- Enhances Lipophilicity : Improves membrane permeability, as seen in similar indole derivatives .
- Modulates Hydrogen Bonding : Alters binding affinity to enzymes or receptors (e.g., serotonin receptors) via methoxy-oxygen interactions .
- Structure-Activity Relationship (SAR) Studies : Systematic replacement with halogens or methyl groups can identify critical pharmacophoric features .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. What analytical methods resolve co-elution challenges in HPLC analysis of this compound and its analogs?
- Methodological Answer : Co-elution issues arise due to structural similarities with byproducts or degradation compounds. Solutions include:
- Ultra-HPLC (UPLC) : Higher resolution with sub-2 µm particle columns .
- Tandem MS (MS/MS) : Differentiates compounds via unique fragmentation patterns .
- Mobile Phase Optimization : Adjust pH or use ion-pairing agents (e.g., trifluoroacetic acid) .
- 2D NMR : Resolves overlapping signals in complex mixtures .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?
- Methodological Answer : Discrepancies in stability studies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
